molecular formula C21H22N4O2S2 B6486699 N-cyclopentyl-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 868973-16-4

N-cyclopentyl-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No. B6486699
CAS RN: 868973-16-4
M. Wt: 426.6 g/mol
InChI Key: AUADXMOOXDHCJD-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide” is a compound that contains a thiadiazole nucleus . Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . It is a common and integral feature of a variety of natural products and medicinal agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl) acetamide, was synthesized and tested for its in vitro anti-HIV-1 and anti-HIV-2 activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple ring structures and functional groups . The thiadiazole ring is a key structural component, and the compound also contains a naphthalene moiety, which consists of two fused benzene rings .


Chemical Reactions Analysis

Thiadiazole derivatives, including this compound, have been found to exhibit a broad spectrum of pharmacological activities . They have been used in the synthesis of new potent antibacterial and antifungal agents .

Future Directions

Thiadiazole derivatives, including this compound, have become an important class of heterocycles due to their broad types of biological activity . Future research may focus on further exploring the pharmacological activities of these compounds and developing new therapeutic applications .

properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c26-18(12-15-8-5-7-14-6-1-4-11-17(14)15)23-20-24-25-21(29-20)28-13-19(27)22-16-9-2-3-10-16/h1,4-8,11,16H,2-3,9-10,12-13H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUADXMOOXDHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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